![molecular formula C17H13N2O2+ B10840042 5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)

5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

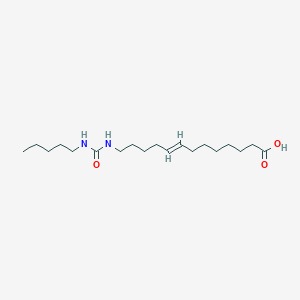

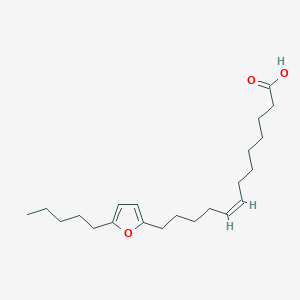

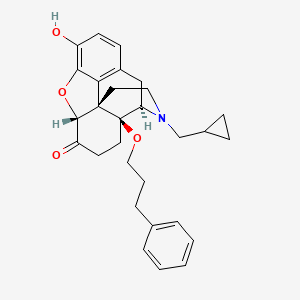

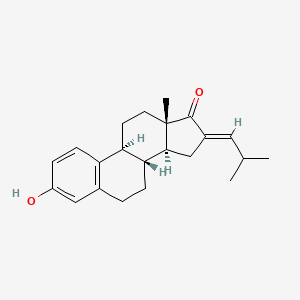

La 10-Hydroxy-infractopicrine est un alcaloïde naturel isolé des corps fructifères du champignon Cortinarius infractus . Ce composé a suscité un intérêt considérable en raison de sa puissante activité inhibitrice de l'acétylcholinestérase (AChE), ce qui en fait un candidat prometteur pour le traitement de maladies neurodégénératives telles que la maladie d'Alzheimer .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'isolement de la 10-Hydroxy-infractopicrine implique l'extraction des corps fructifères de Cortinarius infractus à l'aide de solvants tels que l'éthanol et l'acétate d'éthyle . Le composé est ensuite purifié par des techniques chromatographiques .

Méthodes de Production Industrielle : Actuellement, il existe peu d'informations sur la production industrielle à grande échelle de la 10-Hydroxy-infractopicrine. La plupart des données disponibles concernent les processus d'extraction et de purification à l'échelle du laboratoire .

Analyse Des Réactions Chimiques

Types de Réactions : La 10-Hydroxy-infractopicrine subit principalement des réactions typiques des alcaloïdes, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et Conditions Courants :

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydroxylés .

4. Applications de la Recherche Scientifique

La 10-Hydroxy-infractopicrine a une large gamme d'applications en recherche scientifique :

5. Mécanisme d'Action

La 10-Hydroxy-infractopicrine exerce ses effets en inhibant sélectivement l'acétylcholinestérase, l'enzyme responsable de la dégradation de l'acétylcholine dans la fente synaptique . En inhibant cette enzyme, le composé augmente les niveaux d'acétylcholine, améliorant ainsi la neurotransmission cholinergique . Ce mécanisme est particulièrement bénéfique dans le contexte des maladies neurodégénératives, où les déficits cholinergiques sont une caractéristique .

Composés Similaires :

Infractopicrine : Un autre alcaloïde isolé de Cortinarius infractus, qui présente également une activité inhibitrice de l'AChE.

Suillin : Un alcaloïde de Suillus luteus présentant des propriétés inhibitrices de l'AChE similaires.

Galanthamine : Un inhibiteur de l'AChE bien connu utilisé dans le traitement de la maladie d'Alzheimer.

Unicité : La 10-Hydroxy-infractopicrine se distingue par sa plus grande sélectivité et sa puissance dans l'inhibition de l'acétylcholinestérase par rapport à d'autres composés similaires . Cette sélectivité en fait un candidat prometteur pour un développement ultérieur en tant qu'agent thérapeutique .

Applications De Recherche Scientifique

10-Hydroxy-infractopicrin has a wide range of scientific research applications:

Mécanisme D'action

10-Hydroxy-infractopicrin exerts its effects by selectively inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly beneficial in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .

Comparaison Avec Des Composés Similaires

Infractopicrin: Another alkaloid isolated from Cortinarius infractus, which also exhibits AChE inhibitory activity.

Suillin: An alkaloid from Suillus luteus with similar AChE inhibitory properties.

Galanthamine: A well-known AChE inhibitor used in the treatment of Alzheimer’s disease.

Uniqueness: 10-Hydroxy-infractopicrin stands out due to its higher selectivity and potency in inhibiting acetylcholinesterase compared to other similar compounds . This selectivity makes it a promising candidate for further development as a therapeutic agent .

Propriétés

Formule moléculaire |

C17H13N2O2+ |

|---|---|

Poids moléculaire |

277.30 g/mol |

Nom IUPAC |

5-hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one |

InChI |

InChI=1S/C17H12N2O2/c20-11-3-4-14-13(9-11)12-5-7-18-6-1-2-10-8-15(21)19(14)17(12)16(10)18/h3-5,7-9H,1-2,6H2/p+1 |

Clé InChI |

TZDVCUDVOZPAPT-UHFFFAOYSA-O |

SMILES canonique |

C1CC2=CC(=O)N3C4=C(C=C(C=C4)O)C5=C3C2=[N+](C1)C=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B10839972.png)